molecular formula C17H21N5S B13367663 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367663
M. Wt: 327.4 g/mol
InChI Key: SCNCMHZJGWWRMG-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiadiazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled under specific conditions to form the fused triazolothiadiazole structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the nitrogen or sulfur atoms in the triazole or thiadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring or the triazole/thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazolothiadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could potentially exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicine, compounds with triazole and thiadiazole rings have been investigated for their potential as therapeutic agents. This compound may be explored for its efficacy in treating various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, compounds with triazole and thiadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both triazole and thiadiazole rings. This combination can confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

The compound 6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of triazolothiadiazine derivatives known for their diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_4\text{S}

This structure includes a triazole ring fused with a thiadiazole moiety and substituted with a dimethylphenyl group and a piperidine ring.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazines exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : Compounds derived from this class showed potent cytotoxic effects against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 64.5 μg/mL against A549 lung carcinoma cells while inducing apoptosis through the upregulation of pro-apoptotic genes such as P53 and Bax and downregulating Bcl2 levels .
  • Mechanism of Action : The mechanism involves disruption of microtubule dynamics and inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

Triazolothiadiazine derivatives have also been evaluated for their antibacterial properties:

  • Efficacy Against Pathogens : Studies revealed that certain derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable or superior to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been documented:

  • Inhibition of Inflammatory Mediators : Certain derivatives were shown to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thus reducing inflammation in experimental models .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of these compounds in treating conditions related to enzyme dysregulation:

  • Cholinesterase Inhibition : Several derivatives demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s .

Case Studies

StudyCompound TestedCell LineIC50 ValueObservations
1This compoundA54964.5 μg/mLInduced apoptosis via P53 pathway
2Various derivativesE. coliMIC = 15 μg/mLEffective against multiple strains
3Selected derivativesMDA-MB-231>50 μg/mLInhibited tubulin polymerization

Properties

Molecular Formula

C17H21N5S

Molecular Weight

327.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5S/c1-11-6-7-13(9-12(11)2)16-20-22-15(18-19-17(22)23-16)14-5-4-8-21(3)10-14/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

SCNCMHZJGWWRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)C

Origin of Product

United States

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